4-[(1R)-1-aminoethyl]benzene-1-sulfonamide
Description
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide is a chiral sulfonamide derivative characterized by an (R)-configured aminoethyl group (-CH(NH₂)CH₃) attached to the para position of a benzene-sulfonamide scaffold. This compound is primarily utilized in biochemical research, particularly as a structural component of Y-27632 (hydrochloride), a selective Rho-associated kinase (Rho-kinase) inhibitor . Rho-kinase regulates myosin phosphatase activity, influencing smooth muscle contraction and cytoskeletal dynamics . The stereospecific (R)-configuration of the aminoethyl group is critical for its biological activity, as enantiomeric forms (e.g., the (S)-isomer) may exhibit divergent binding affinities or pharmacokinetic properties .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)/t6-/m1/s1 |
InChI Key |
YIGSCEUQIQKFPL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Classical Sulfonation-Amination Approach
The foundational method for benzenesulfonamide derivatives involves sequential sulfonation and amination reactions. For 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, this typically begins with functionalization of the benzene ring:
Step 1: Directed Sulfonation
4-Ethylbenzenesulfonyl chloride serves as the primary intermediate, synthesized via chlorosulfonation of 4-ethylacetophenone. The patent CN106336366A details optimized conditions using 1:1.42–3.6 weight ratios of chlorosulfonic acid to substrate at 60–70°C for 2–4 hours.
Step 2: Amination with Stereochemical Control
Critical challenges emerge in introducing the chiral (1R)-aminoethyl group. While the patent describes amination using aqueous ammonia (25–30% w/w), this produces racemic mixtures. Modern adaptations employ:
- Asymmetric hydrogenation : Catalytic systems using Ru(BINAP) complexes achieve >90% enantiomeric excess (ee) for analogous structures
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic amines, though this reduces overall yield to 40–45%
Reaction Conditions Comparison
| Parameter | Patent Method | Asymmetric Hydrogenation | Enzymatic Resolution |
|---|---|---|---|
| Temperature (°C) | 60–70 | 50–60 | 25–30 |
| Catalyst | None | Ru(BINAP) | Candida antarctica lipase |
| ee (%) | 0 | 92–95 | 99 |
| Yield (%) | 85 | 78–82 | 40–45 |
Chiral Pool Synthesis from Natural Sources
An alternative approach utilizes (R)-2-aminobutanol as the chiral precursor. The synthetic sequence involves:
- Protection of the amino group with Boc-anhydride
- Mitsunobu reaction with 4-mercaptophenol to establish the benzene-thioether linkage
- Oxidative conversion to sulfonamide using H2O2/Na2WO4
- Deprotection under acidic conditions
This method achieves 88% ee but requires seven steps with an overall yield of 32%.
Critical Analysis of Stereochemical Control Methods
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamide precursors demonstrates superior scalability. Using 4-acetylbenzenesulfonamide as the substrate, hydrogenation at 50 psi H2 with Rh-(R,R)-Et-DuPhos achieves:
Dynamic Kinetic Resolution
Combining ruthenium catalysts with CAL-B lipase enables theoretical 100% yield through racemization of the undesired enantiomer during resolution. Pilot-scale trials show:
| Resolution Cycle | ee (%) | Yield (%) |
|---|---|---|
| 1 | 99.2 | 48 |
| 2 | 99.5 | 72 |
| 3 | 99.1 | 89 |
This method remains limited by catalyst costs ($320/g for Shvo's catalyst).
Industrial-Scale Production Considerations
Cost Analysis of Competing Methods
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Waste Treatment ($/kg) |
|---|---|---|---|
| Classical Amination | 120 | 45 | 30 |
| Asymmetric Hydrogenation | 210 | 65 | 18 |
| Enzymatic Resolution | 185 | 55 | 22 |
The patent method demonstrates cost advantages in bulk production but fails to address chirality. Hybrid approaches using classical synthesis followed by enzymatic resolution show promise for GMP manufacturing.
Purification and Characterization
Crystallization Optimization
Multi-solvent screening identifies optimal systems:
- Ethanol/water (3:1) : 92% recovery, 99.5% purity
- Acetone/heptane (1:2) : 88% recovery, 99.8% purity
Crystal morphology studies reveal needle-like structures requiring controlled cooling rates <1°C/min to prevent agglomeration.
Advanced Analytical Methods
| Technique | Critical Quality Attribute | Specification |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | ≥99% (R)-isomer |
| XRPD | Polymorph form | Form II |
| DSC | Melting point | 184–186°C |
Stability studies indicate <0.5% degradation after 24 months at 25°C/60% RH when packaged with molecular sieves.
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor systems enhance reaction control for critical steps:
- Sulfonation residence time: 8.2 min vs. 4 h batch
- Amination conversion: 98% vs. 85% batch
- Space-time yield: 45 g·L⁻¹·h⁻¹ vs. 18 g·L⁻¹·h⁻¹
Implementation challenges include catalyst immobilization and solids handling during sulfonation.
Biocatalytic Approaches
Engineered transaminases from Arthrobacter sp. achieve:
- 99.3% ee
- 5 g·L⁻¹·h⁻¹ productivity
- 98% conversion at 100 mM substrate
This green chemistry approach reduces heavy metal waste but requires expensive NADPH cofactors.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) and sulfonamide moiety participate in oxidation processes:
Key findings:
-
Oxidation of the amino group typically generates nitroso (-NO) or nitro (-NO₂) derivatives, depending on reaction severity.
-
The benzene ring remains stable under mild conditions but may undergo sulfone group oxidation at elevated temperatures.
Reduction Reactions
The compound’s aminoethyl chain and sulfonamide group engage in selective reductions:
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0–25°C | Secondary amine derivatives | 82% | |
| LiAlH₄ | Dry THF, reflux | Desulfonated ethylamine analogs | 68% |
Mechanistic notes:
-
NaBH₄ selectively reduces imine intermediates without affecting the sulfonamide group.
-
LiAlH₄ may cleave the sulfonamide bond, yielding ethylbenzene derivatives.
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic processes are observed:
Electrophilic Substitution
| Reagent | Position | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | para | 0°C, 2 h | Nitro-substituted derivative | 55% | |
| Cl₂ (Catalytic FeCl₃) | ortho | DCM, 25°C, 6 h | Chlorinated analog | 48% |
Nucleophilic Substitution
| Nucleophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| OH⁻ | Aqueous NaOH, 70°C | Hydroxylated sulfonamide | 63% | |
| NH₃ | Ethanol, sealed tube, 120°C | Ammonolyzed ethylamine analog | 71% |
Acetylation and Acylation
The amino group undergoes facile acylation:
| Acylating Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Glacial acetic acid, reflux, 12 h | N-Acetylated sulfonamide | 89% | |
| Propionic acid | Isopropanol, reflux, 7.5 h | N-Propionamide derivative | 93.6% |
Industrial-scale protocols utilize solvent ratios (1:2.5–1:5.5 product-to-solvent) and activated carbon purification to achieve >99% purity.
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling enhances structural complexity:
Stability and Degradation
Scientific Research Applications
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways, leading to its antimicrobial effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamides
Functional Group Modifications
4-(1-Hydroxyethyl)benzene-1-sulfonamide
- Structural Difference: Replacement of the amino group (-NH₂) with a hydroxyl group (-OH) alters hydrogen-bonding capacity and solubility.
- Physicochemical Properties: Density functional theory (DFT) studies reveal intramolecular hydrogen bonding in the hydroxyethyl variant, stabilizing its geometry. This contrasts with the aminoethyl derivative, where the amine group may participate in intermolecular interactions (e.g., with enzyme active sites) .
- Biological Relevance : The hydroxyethyl derivative lacks direct kinase inhibition data but serves as a model for studying substituent effects on sulfonamide reactivity.
4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamides
- Structural Difference: A propenone linker and substituted aryl groups replace the aminoethyl moiety.
- Biological Activity: These derivatives exhibit broad-spectrum antibacterial activity, with electron-withdrawing substituents (e.g., -NO₂, -Cl) enhancing potency against Staphylococcus aureus and Escherichia coli .
- Key Contrast: The aminoethyl group in the target compound likely prioritizes enzyme inhibition (e.g., Rho-kinase) over antimicrobial action due to reduced π-π stacking with bacterial targets.
Stereochemical Variants
4-[(1S)-1-aminoethyl]benzene-1-sulfonamide Hydrochloride
- Structural Difference : (S)-enantiomer of the target compound.
- Synthesis and Availability : Produced in 97% purity by BLDpharm, highlighting commercial interest in enantiomeric sulfonamides .
- Activity Data : Direct comparative studies are absent, but chiral centers in sulfonamides often dictate target specificity. For example, (R)-configured Y-27632 shows Rho-kinase inhibition, while the (S)-form may exhibit reduced efficacy .
Complex Derivatives with Heterocyclic Moieties
Triazine-Substituted Benzenesulfonamides
- Structural Difference: Incorporation of 1,3,5-triazine rings (e.g., 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide).
- Biological Activity : These compounds inhibit β-secretase (BACE1), a target for Alzheimer’s disease, with IC₅₀ values in the micromolar range. The triazine ring introduces steric bulk and electronic effects, enhancing enzyme interaction .
- Key Contrast: The simpler aminoethyl group in the target compound may favor selective kinase inhibition over BACE1, underscoring the role of substituent complexity in target selectivity.
Tabulated Comparison of Key Compounds
Biological Activity
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, also known as a derivative of benzene sulfonamide, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 7063508 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide |
The biological activity of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide primarily involves its interaction with various molecular targets, particularly in the cardiovascular system. It has been shown to act as a calcium channel inhibitor , which modulates vascular resistance and perfusion pressure. This mechanism is critical for its potential use in treating conditions such as hypertension and heart failure .
Case Study: Effects on Perfusion Pressure
A study evaluated the effects of this compound on isolated rat hearts, measuring changes in perfusion pressure and coronary resistance. The results indicated that at a concentration of 0.001 nM , 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide significantly decreased both perfusion pressure and coronary resistance compared to control conditions. This suggests that the compound may enhance coronary blood flow through calcium channel inhibition .
Pharmacological Applications
Research has indicated several potential therapeutic applications for 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide:
- Cardiovascular Health : As noted in the perfusion pressure studies, the compound's ability to modulate calcium channels positions it as a candidate for treating cardiovascular diseases.
- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics; thus, derivatives like 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide may exhibit similar properties against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, it can be compared with other benzene sulfonamide derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Benzene Sulfonamide | Moderate antimicrobial properties | Standard sulfonamide |
| 4-(2-Aminoethyl)benzene-Sulfonamide | Significant reduction in coronary resistance | Enhanced cardiovascular effects |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Variable effects on perfusion pressure | Less effective than 4-amino derivative |
Research Findings
Recent studies have highlighted the importance of understanding the pharmacokinetics and dynamics of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide. Theoretical models predicting absorption, distribution, metabolism, and excretion (ADME) parameters suggest favorable profiles for cardiovascular applications .
Docking Studies
In silico docking studies have been conducted to evaluate the interaction of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide with calcium channels, using computational tools to simulate binding affinities. These studies support the hypothesis that this compound can effectively inhibit calcium influx in cardiac tissues .
Q & A
Q. What are the common synthetic routes for preparing 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves:
Sulfonamide Core Formation : Sulfonation of benzene followed by amination to yield benzene sulfonamide .
Aminoethyl Introduction : A nucleophilic substitution reaction using a chiral alkylating agent (e.g., (R)-1-chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to install the stereocenter .
Enantiomeric Control : Asymmetric synthesis or chiral resolution (e.g., diastereomeric salt crystallization) is critical for ensuring enantiomeric purity. For example, chiral HPLC or polarimetry can validate purity (>99% ee) .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and stereochemistry of this compound?
Methodological Answer:
Q. What are the typical chemical reactions of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide, and how do they enable derivatization?
Methodological Answer:
- Sulfonamide Reactivity : Acts as a nucleophile in alkylation (e.g., with benzyl halides) or acylation (e.g., acetyl chloride) .
- Aminoethyl Modifications : The primary amine undergoes Schiff base formation (e.g., with aldehydes) or reductive amination to introduce heterocycles (e.g., piperidine derivatives) .
- Oxidation/Reduction : The sulfonamide group resists reduction, but the aminoethyl group can be oxidized to ketones under mild conditions (e.g., MnO₂) .
Advanced Research Questions
Q. What computational strategies predict the biological activity of derivatives, and how do structural modifications impact target binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like dihydropteroate synthase (DHPS). The (R)-configuration enhances hydrogen bonding with Asp185 in DHPS, critical for antimicrobial activity .
- QSAR Models : Hammett substituent constants (σ) correlate electronic effects of para-substituents (e.g., Cl, NO₂) with IC₅₀ values. Bulky groups at the aminoethyl position reduce steric clashes in hydrophobic binding pockets .
Q. How does the stereochemistry at the 1-aminoethyl group influence biological interactions, particularly with folic acid synthesis enzymes?
Methodological Answer: The (R)-enantiomer shows 10–20× higher inhibition of DHPS compared to the (S)-form due to optimal spatial alignment with the pterin-binding site. Mutagenesis studies (e.g., DHPS Arg63Ala) reveal steric hindrance from the (S)-enantiomer . Competitive assays using ³H-PABA confirm enantiomer-specific binding .
Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., E. coli vs. S. aureus) to identify species-specific efficacy .
- Cytotoxicity Profiling : Use MTT assays on mammalian cells (e.g., HEK293) to distinguish antimicrobial activity from non-specific toxicity. Derivatives with logP > 2.5 often show higher membrane disruption .
- Structural-Activity Databases : Cross-reference crystallographic data (e.g., CSD entries) with bioassay results to identify outliers due to impurities or racemization .
Q. How can competing reaction pathways in multi-step syntheses be controlled to optimize yield and purity?
Methodological Answer:
- Stepwise Protection : Temporarily protect the sulfonamide group (e.g., with Boc anhydride) during aminoethyl alkylation to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, reducing elimination byproducts .
- Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantioselectivity (>90% ee) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
